1H-pyrrole-2-sulfinic acid

Description

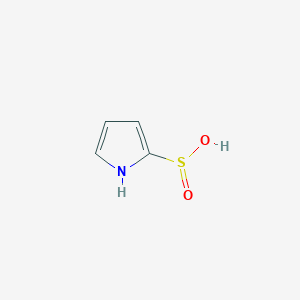

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2S |

|---|---|

Molecular Weight |

131.16 g/mol |

IUPAC Name |

1H-pyrrole-2-sulfinic acid |

InChI |

InChI=1S/C4H5NO2S/c6-8(7)4-2-1-3-5-4/h1-3,5H,(H,6,7) |

InChI Key |

OYKBMFGEJSEQPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole 2 Sulfinic Acid

Regioselective Reduction of 1H-Pyrrole-2-sulfonic Acid

The conversion of 1H-pyrrole-2-sulfonic acid to 1H-pyrrole-2-sulfinic acid is a reduction process that requires careful control to achieve the desired product. The sulfonic acid group (-SO₃H) is reduced to a sulfinic acid group (-SO₂H) at the C2 position of the pyrrole (B145914) ring.

The parent compound, 1H-pyrrole-2-sulfonic acid, is typically synthesized via the sulfonation of pyrrole. This reaction is commonly carried out using sulfur trioxide in pyridine (B92270) at elevated temperatures, a method known to produce the sulfonic acid derivative with high purity.

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction Protocols

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing sulfonic acids and their derivatives. researchgate.netthieme-connect.deacs.org The reaction of 1H-pyrrole-2-sulfonic acid with LiAlH₄ can yield this compound. The general protocol involves the careful addition of the sulfonic acid to a solution of LiAlH₄ in an anhydrous ether solvent, followed by refluxing the mixture.

The reaction conditions, particularly the stoichiometry of LiAlH₄, are crucial. An excess of the reducing agent can lead to the further reduction of the sulfinic acid to the corresponding thiol (1H-pyrrole-2-thiol). researchgate.netthieme-connect.de Therefore, precise control over the amount of LiAlH₄ used is paramount for the selective synthesis of the sulfinic acid.

Below is a table summarizing the reduction of sulfonic acid derivatives using LiAlH₄:

| Starting Material | Reducing Agent | Conditions | Product | Application |

| 1H-Pyrrole-2-sulfonic acid | LiAlH₄ | Dry ether, reflux | This compound (-SO₂H) | Intermediate for thiol synthesis |

| Arenesulfonyl chlorides | LiAlH₄ | - | Arenesulfinic acids | High yield synthesis |

This table illustrates the use of Lithium Aluminum Hydride in the reduction of sulfonic acid derivatives.

Chemoselectivity Considerations in the Reduction of Sulfonic Acid Moieties to Sulfinic Acids

Chemoselectivity is a critical consideration in the reduction of sulfonic acids to sulfinic acids. The challenge lies in preventing the over-reduction of the sulfinic acid intermediate to the corresponding thiol. researchgate.netthieme-connect.de The choice of reducing agent and the reaction conditions play a pivotal role in achieving the desired selectivity.

While powerful reducing agents like LiAlH₄ can be effective, their high reactivity necessitates careful control. researchgate.netthieme-connect.de The reactivity of the sulfinic acid group itself also influences the outcome. Sulfinic acids can undergo disproportionation, especially under acidic conditions, to yield a thiosulfonate and a sulfonic acid. thieme-connect.de

The selective conversion of a sulfonic acid to a sulfinic acid is a nuanced process that hinges on the fine-tuning of reagents and reaction parameters to favor the desired intermediate product. The inherent reactivity of the pyrrole ring and the potential for side reactions further underscore the importance of controlled synthetic strategies.

Exploration of Alternative Synthetic Routes for the this compound Scaffold

While the reduction of 1H-pyrrole-2-sulfonic acid is a direct approach, other synthetic strategies for constructing the this compound scaffold are areas of ongoing research. These alternative routes could potentially offer advantages in terms of starting material availability, reaction efficiency, or functional group tolerance.

One conceptual approach involves the direct introduction of a sulfinic acid group onto the pyrrole ring. However, methods for direct C-H sulfinylation of heterocycles like pyrrole are less common than sulfonation.

Another potential avenue could involve the synthesis of a pyrrole derivative with a suitable leaving group at the 2-position, which could then be displaced by a sulfinate salt. However, the reactivity of the pyrrole ring and the stability of the intermediates would be significant factors to consider.

The development of novel synthetic methodologies for pyrrole derivatives is an active field of research, with various catalytic systems and reaction cascades being explored. organic-chemistry.orgresearchgate.net These advancements may eventually lead to more efficient and versatile syntheses of this compound and its derivatives. For instance, palladium-catalyzed coupling reactions have been employed for the synthesis of various substituted pyrroles, and similar strategies could potentially be adapted for the introduction of a sulfinic acid moiety. rsc.org

Chemical Reactivity and Transformations of 1h Pyrrole 2 Sulfinic Acid

Role as an Intermediate in Thiol Synthesis

1H-pyrrole-2-sulfinic acid is a key intermediate in the synthesis of 1H-pyrrole-2-thiol. The conversion of the sulfinic acid group to a thiol represents a reductive transformation that is of significant interest in the synthesis of sulfur-containing heterocyclic compounds.

The formation of 1H-pyrrole-2-thiol from this compound involves a reduction reaction. While detailed mechanistic studies specifically for this compound are not extensively documented, the generally accepted mechanism for the reduction of aryl sulfinic acids to thiols with reducing agents like zinc and a proton source (e.g., hydrochloric acid) involves a series of electron and proton transfer steps.

The proposed pathway is as follows:

Protonation of the Sulfinic Acid: The sulfinic acid group is first protonated by the strong acid, increasing the electrophilicity of the sulfur atom.

Electron Transfer from Zinc: The zinc metal acts as a reducing agent, transferring electrons to the protonated sulfinic acid. This results in the cleavage of a sulfur-oxygen bond and the formation of a sulfenate-like intermediate.

Further Reduction and Protonation: Subsequent steps involve further electron transfers from zinc and protonation by the acid. This process continues to remove the oxygen atoms from the sulfur, ultimately leading to the formation of the thiol group (-SH).

The reduction of this compound to 1H-pyrrole-2-thiol provides a valuable synthetic route. The scope of this reaction is generally influenced by the choice of reducing agent and the reaction conditions.

Table 1: Reduction of 1H-Pyrrole-2-sulfonic Acid to 1H-Pyrrole-2-thiol (via the sulfinic acid intermediate)

| Reagent | Conditions | Product |

| Zn/HCl | Aqueous HCl, 60°C | 1H-Pyrrole-2-thiol |

This table is based on the reduction of the corresponding sulfonic acid, which proceeds through the sulfinic acid intermediate.

The primary limitation of this method lies in the potential for side reactions. The strongly acidic conditions and the presence of a reducing agent can potentially affect other functional groups present on the pyrrole (B145914) ring or on substituents. For instance, the pyrrole ring itself can be susceptible to polymerization under strongly acidic conditions, although the presence of an electron-withdrawing group like the sulfinic acid can mitigate this to some extent. Furthermore, highly sensitive functional groups may not be compatible with the harsh reaction conditions.

Potential for Further Chemical Derivatization

This compound possesses two main sites for further chemical derivatization: the pyrrole ring and the sulfinic acid group.

The sulfinic acid group is a strong electron-withdrawing group, which significantly deactivates the pyrrole ring towards electrophilic substitution. Pyrrole itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic attack, primarily at the C2 and C5 positions. onlineorganicchemistrytutor.comquora.comslideshare.netyoutube.compearson.com However, the presence of the -SO₂H group at the C2 position reduces the electron density of the ring, making it less nucleophilic.

Despite this deactivation, electrophilic substitution can still occur. The directing effect of the C2-sulfinic acid group favors substitution at the C4 and C5 positions, which are comparatively less deactivated than the C3 position. Steric hindrance from the bulky sulfinic acid group may also influence the regioselectivity, often favoring attack at the more accessible C5 position.

Due to the electron-deficient nature of the pyrrole ring in this compound, direct nucleophilic attack on the ring is generally unfavorable.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Relative Reactivity | Rationale |

| C3 | Low | Strong deactivation by the adjacent electron-withdrawing sulfinic acid group. |

| C4 | Moderate | Less deactivated than C3. |

| C5 | High | Least deactivated position and sterically more accessible than C3. |

The sulfinic acid group itself is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation: Sulfinic acids can be readily oxidized to the corresponding sulfonic acids. This transformation can typically be achieved using common oxidizing agents.

Reduction: As discussed in section 3.1, the sulfinic acid group can be reduced to a thiol.

Conversion to Sulfonyl Halides: The sulfinic acid can be converted to a more reactive sulfonyl halide (e.g., sulfonyl chloride) by treatment with a halogenating agent. These sulfonyl halides are valuable intermediates for the synthesis of sulfonamides and sulfonate esters.

Reaction with Nucleophiles: While the sulfinic acid itself is a moderate nucleophile, its derivatives, such as sulfonyl chlorides, are excellent electrophiles and react readily with a wide range of nucleophiles.

Desulfination: In some cases, the sulfinic acid group can be removed from the aromatic ring, a process known as desulfination. This can be useful if the sulfinic acid group is used as a temporary directing or blocking group.

These transformations highlight the synthetic utility of this compound as a building block for the preparation of a diverse range of substituted pyrrole derivatives.

Applications in Organic Synthesis

Precursor in the Synthesis of Pyrrole-Based Organosulfur Derivatives

The primary application of 1H-pyrrole-2-sulfinic acid in organic synthesis is its role as a precursor to a variety of pyrrole-based organosulfur derivatives. Sulfinic acids are known intermediates in the oxidation of thiols and the reduction of sulfonyl chlorides, placing them at a key junction for accessing different oxidation states of sulfur. mdpi.comnih.gov

Detailed research has shown that the sulfinic acid group can be converted into other functional groups, making it a valuable synthetic handle. For instance, it can be transformed into the more stable and widely used sulfonamide moiety. The synthesis of pyrrole-2-sulfonamides, which are present in a range of medicinally important molecules, can be envisioned as proceeding through a sulfinic acid intermediate. nih.govresearchgate.net This transformation typically involves the conversion of the sulfinic acid to a more reactive species like a sulfonyl chloride, followed by a reaction with a primary or secondary amine. rsc.org

The table below illustrates the potential transformations of this compound into various organosulfur derivatives, highlighting its role as a central building block.

| Starting Material | Reagent(s) | Product Class | Example Product |

| This compound | Oxidizing Agent (e.g., H₂O₂) | Pyrrole (B145914) Sulfonic Acids | 1H-pyrrole-2-sulfonic acid |

| This compound | Chlorinating Agent (e.g., SOCl₂) then Amine (R₂NH) | Pyrrole Sulfonamides | N,N-dialkyl-1H-pyrrole-2-sulfonamide |

| This compound | Alkyl Halide (R-X) in presence of base | Pyrrole Sulfones | 2-(alkylsulfonyl)-1H-pyrrole |

| This compound | Thiol (R-SH) | Pyrrole Thiosulfinates | S-alkyl 1H-pyrrole-2-thiosulfinate |

Contribution to the Construction of Complex Heterocyclic Architectures

Beyond its role as a precursor to other organosulfur compounds, this compound and its derivatives are valuable in constructing larger, more complex heterocyclic architectures. The pyrrole nucleus is a foundational element in many natural products and pharmaceuticals. The introduction of a sulfur-based functional group, such as a sulfinate or a derivative like a sulfone, modifies the electronic properties of the pyrrole ring and provides a reactive site for further elaboration.

The sulfinic acid group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to the parent pyrrole. This deactivation, however, also serves a directing role, influencing the regioselectivity of subsequent reactions, typically favoring substitution at the C4 and C5 positions. This allows for controlled, stepwise functionalization of the pyrrole scaffold.

Furthermore, pyrrole derivatives are known to participate in cycloaddition reactions to build fused or spirocyclic ring systems. nih.govnih.gov A pyrrole bearing a sulfone group (derived from the sulfinic acid) can act as a dienophile or participate in other pericyclic reactions, leading to the rapid assembly of complex molecular frameworks. The ability to use functionalized pyrroles as building blocks is a cornerstone of modern synthetic strategies aimed at creating skeletally diverse heterocycles. mdpi.com

The following table presents examples of complex heterocyclic systems that can be constructed using functionalized pyrroles as key synthons.

| Pyrrole Derivative Type | Reaction Type | Resulting Heterocyclic Architecture |

| Pyrrole-2-sulfone | Diels-Alder Reaction ([4+2] Cycloaddition) | Fused Pyrrolo-thiadiazine oxides |

| N-substituted Pyrrole | 1,3-Dipolar Cycloaddition | Fused Isoxazolidine-pyrroles |

| 2-Formylpyrrole (derived from Vilsmeier-Haack) | Condensation/Cyclization | Pyrrolo[1,2-a]quinoxalines |

| Pyrrole-2-carboxylate | Multi-component Reaction | Highly substituted Pyridinopyrroles |

Theoretical and Computational Chemistry Studies on 1h Pyrrole 2 Sulfinic Acid

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic environment of 1H-pyrrole-2-sulfinic acid. The sulfinic acid group (-SO₂H), being electron-withdrawing, significantly modulates the electronic properties of the electron-rich pyrrole (B145914) ring. This influence is comparable to, though slightly less pronounced than, that of the sulfonic acid (-SO₃H) group. researchgate.net

Calculations performed at levels of theory such as B3LYP with basis sets like 6-31G(d) or higher can provide detailed information on the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. researchgate.netrsc.org The HOMO is typically localized over the pyrrole ring, indicating its role as the primary site for electrophilic attack, while the LUMO may have significant contributions from the sulfinic acid moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

The electron-withdrawing nature of the -SO₂H group deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Computational models predict that this deactivation is most pronounced at the positions ortho and para to the substituent (C3 and C5), making the C4 position the most likely site for electrophilic attack, albeit with a higher activation barrier than for pyrrole itself. researchgate.net

Energetic calculations can also predict key thermochemical properties. The enthalpy of formation, bond dissociation energies (e.g., for the S-O, O-H, and C-S bonds), and gas-phase acidity can be computed to understand the molecule's stability and intrinsic reactivity. These calculated values are crucial for predicting the thermodynamics of reactions involving this compound.

Interactive Data Table: Calculated Electronic Properties of this compound

Note: The following data are representative values derived from DFT calculations on analogous aromatic sulfinic and sulfonic acids at the B3LYP/6-31G(d) level of theory and are intended for illustrative purposes.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on S | +1.5 e | Partial charge on the sulfur atom, indicating a significant electrophilic character. |

| Mulliken Charge on N | -0.6 e | Partial charge on the nitrogen atom of the pyrrole ring. |

| Mulliken Charge on C4 | -0.3 e | Partial charge on the C4 carbon, suggesting it is the most nucleophilic carbon on the ring. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, a key reaction pathway of interest is its oxidation to the corresponding sulfonic acid, a process relevant to both its synthesis and degradation. This transformation is believed to proceed via the nucleophilic attack of an oxidant, such as hydrogen peroxide, on the sulfur atom. acs.org

Theoretical models can map the potential energy surface for such a reaction. This involves locating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. rsc.org

For instance, in the oxidation of the sulfinic acid, the mechanism would involve the formation of a transition state where the O-O bond of the peroxide is breaking while a new S-O bond is forming. acs.org Calculations can reveal the intricate details of this process, including the role of solvent molecules which can stabilize charged intermediates and lower activation barriers through explicit hydrogen bonding or implicit solvation models. rsc.org

Another computationally accessible pathway is the electrophilic substitution on the pyrrole ring. The mechanism for sulfonation of pyrrole has been studied computationally and involves the formation of a σ-complex, also known as a Wheland intermediate. researchgate.netrsc.org A similar intermediate would be expected for other electrophilic attacks on this compound. By calculating the relative energies of the σ-complexes formed by attack at different positions (C3, C4, C5), the regioselectivity of the reaction can be predicted. The calculations consistently show that attack at the C4-position is kinetically and thermodynamically favored due to the electronic influence of the C2-sulfinic acid group. researchgate.netresearchgate.net

Interactive Data Table: Illustrative Reaction Energetics for Electrophilic Nitration at the C4 Position

Note: The following data are hypothetical values based on computational studies of electrophilic substitution on substituted pyrroles, intended to illustrate a plausible reaction energy profile.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Pyrrole-SO₂H + NO₂⁺) | 0.0 | Initial energy of the separated reactants. |

| 2 | Transition State 1 (TS1) | +15.5 | Activation energy for the formation of the σ-complex. |

| 3 | σ-Complex Intermediate | -5.2 | A stable Wheland intermediate formed by attack at C4. |

| 4 | Transition State 2 (TS2) | -2.8 | Activation energy for the deprotonation of the σ-complex. |

| 5 | Products (4-Nitro-pyrrole-SO₂H + H⁺) | -20.0 | Final energy of the products, indicating an overall exothermic reaction. |

Future Research Directions

Development of Sustainable and Efficient Synthetic Strategies for 1H-Pyrrole-2-sulfinic Acid

The advancement of research into this compound is fundamentally dependent on the development of reliable and environmentally benign synthetic methodologies. Current synthetic approaches to sulfinic acids often involve multi-step procedures that may utilize harsh reagents. Future research should prioritize the development of green and efficient strategies.

One promising avenue is the direct and selective synthesis from readily available precursors. Traditional methods for the synthesis of sulfinic acids often involve the reduction of the corresponding sulfonyl chlorides. An adaptation of this for this compound would likely start from 1H-pyrrole-2-sulfonyl chloride. Future work should focus on optimizing this reduction using mild and selective reducing agents to avoid over-reduction or degradation of the pyrrole (B145914) ring.

Furthermore, exploring direct C-H functionalization of the pyrrole ring to introduce the sulfinic acid moiety would be a significant step forward. This could potentially be achieved through metal-catalyzed reactions that offer high atom economy and reduce waste. The development of catalytic systems that can selectively introduce a sulfinate group at the C2 position of the pyrrole ring is a key challenge to be addressed.

The principles of green chemistry should be at the forefront of these synthetic explorations. quimicaorganica.orgnih.govrsc.org This includes the use of renewable solvents, minimizing energy consumption, and employing catalytic rather than stoichiometric reagents. rsc.org The Paal-Knorr pyrrole synthesis, a classic method for forming the pyrrole ring, could be adapted using functionalized starting materials to build the this compound scaffold in a more convergent manner. rsc.org

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Reduction of 1H-Pyrrole-2-sulfonyl Chloride | Utilizes a known precursor; potential for high yield. | Identification of mild and selective reducing agents; avoidance of over-reduction. |

| Direct C-H Sulfinylation of Pyrrole | High atom economy; potentially a one-step process. | Development of a highly regioselective catalyst; overcoming the inherent reactivity of the pyrrole ring. |

| Modified Paal-Knorr Synthesis | Convergent synthesis; allows for precursor modification. | Synthesis of appropriately functionalized 1,4-dicarbonyl compounds; ensuring stability of the sulfinic acid group under reaction conditions. |

| Catalytic Conversion from Pyrrole and a Sulfinating Agent | Potential for high efficiency and turnover. rsc.org | Designing a catalyst that is both active and selective for the 2-position of pyrrole. |

Discovery of Novel Reactivity Patterns and Synthetic Applications

The sulfinic acid functional group is known for its diverse reactivity, acting as a precursor to various other sulfur-containing functionalities. tandfonline.com The interplay between the electron-rich pyrrole ring and the sulfinic acid group in this compound is expected to give rise to unique reactivity patterns that are yet to be explored.

Future research should systematically investigate the reactivity of this compound with a range of electrophilic and nucleophilic reagents. The sulfinic acid moiety can be oxidized to the corresponding sulfonic acid or converted into sulfonyl halides, sulfonamides, and sulfinate esters. The conditions required for these transformations in the context of the pyrrole ring need to be established.

The pyrrole ring itself is susceptible to electrophilic substitution. The presence of the sulfinic acid group, which is electron-withdrawing, is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions, likely the C4 or C5 positions. rsc.org A systematic study of halogenation, nitration, and acylation reactions would provide valuable insights into the directing effects of the sulfinic acid group.

Furthermore, the potential of this compound and its derivatives as intermediates in organic synthesis should be a key focus. For instance, the sulfinate group could be used as a leaving group in cross-coupling reactions or as a handle for further functionalization. The exploration of its utility in multicomponent reactions could also lead to the rapid construction of complex molecular architectures. rsc.org

Table 2 outlines potential reactions and applications for future investigation.

Table 2: Potential Reactivity and Synthetic Applications of this compound

| Reaction Type | Potential Products | Potential Applications |

|---|---|---|

| Oxidation | 1H-Pyrrole-2-sulfonic acid | Synthesis of sulfonic acid derivatives. |

| Conversion to Sulfonyl Halides | 1H-Pyrrole-2-sulfonyl chloride/fluoride | Precursors for sulfonamides and sulfonate esters. tandfonline.com |

| Esterification | 1H-Pyrrole-2-sulfinate esters | Intermediates in asymmetric synthesis. |

| Electrophilic Substitution (e.g., Halogenation) | Halogenated this compound derivatives | Building blocks for further functionalization. |

| Cross-Coupling Reactions | Biaryl or vinyl pyrrole derivatives | Synthesis of complex organic molecules. |

Investigation of Structural Modifications and Their Impact on Chemical Behavior

Systematic structural modifications of this compound will be crucial for fine-tuning its chemical properties and exploring its potential in various applications. Future research should focus on synthesizing a library of derivatives and evaluating how these modifications influence reactivity, stability, and electronic properties.

Modifications can be targeted at three main positions: the nitrogen atom of the pyrrole ring, the carbon atoms of the pyrrole ring (C3, C4, and C5), and the sulfinic acid group itself.

N-Substitution: Introducing various alkyl or aryl substituents on the nitrogen atom can modulate the electronic properties of the pyrrole ring. Electron-donating groups would be expected to increase the ring's nucleophilicity, potentially altering the outcome of electrophilic substitution reactions.

C-Substitution: The introduction of substituents at the C3, C4, and C5 positions would provide a deeper understanding of steric and electronic effects on the reactivity of both the pyrrole ring and the sulfinic acid group. For example, a bulky substituent at C3 could hinder reactions at the sulfinic acid group.

Sulfinic Acid Derivatization: As mentioned previously, converting the sulfinic acid into esters or amides would create a range of new compounds with potentially different biological activities and chemical reactivities.

The impact of these structural changes can be systematically studied using a combination of experimental techniques and computational modeling. For instance, Hammett analysis could be employed to quantify the electronic effects of substituents on reaction rates.

Table 3 provides a framework for the systematic investigation of structural modifications.

Table 3: Framework for Investigating Structural Modifications of this compound

| Modification Site | Type of Substituent | Property to Investigate | Expected Impact |

|---|---|---|---|

| N1-Position | Alkyl, Aryl, Electron-withdrawing groups | Pyrrole ring reactivity, pKa of sulfinic acid | Modulation of electronic properties and steric hindrance. |

| C3, C4, C5-Positions | Halogens, Alkyl, Aryl groups | Regioselectivity of further substitutions, stability | Alteration of steric and electronic environment. |

| Sulfur Center | Esterification, Amidation | Reactivity of the sulfur group, biological activity | Creation of new functional groups with diverse properties. |

The field of this compound chemistry is currently in its infancy, offering a wealth of opportunities for discovery. The future research directions outlined in this article provide a comprehensive roadmap for the systematic exploration of this compound. By focusing on the development of sustainable synthetic methods, uncovering novel reactivity patterns, and understanding the influence of structural modifications, the scientific community can unlock the full potential of this compound and pave the way for its application in various fields of chemical science.

Q & A

Q. What are the standard synthetic routes for 1H-pyrrole-2-sulfinic acid, and what experimental parameters are critical for optimizing yield?

The synthesis of this compound typically involves sulfonation or oxidation reactions. A common approach is the nucleophilic substitution of pyrrole derivatives with sulfur-containing reagents under controlled acidic conditions. For example, sulfinic acid groups can be introduced via reaction with sodium sulfite in the presence of a catalyst like sulfuric acid. Key parameters include temperature (maintained at 0–5°C to avoid side reactions), stoichiometric ratios of reactants, and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR confirm the sulfinic acid group’s presence (e.g., signals at δ 8–10 ppm for acidic protons).

- FT-IR : Stretching vibrations near 1050–1150 cm (S=O bonds) and 2500–3200 cm (O-H in sulfinic acid).

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase columns with UV detection at 220–260 nm.

- Elemental Analysis : Validates sulfur content (~19–21% by weight) .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to moisture, light, and oxygen. Storage recommendations include:

- Temperature : –20°C in airtight, amber vials.

- Atmosphere : Argon or nitrogen gas to prevent oxidation.

- Solubility : Dissolve in anhydrous DMSO or THF for long-term stability. Degradation products (e.g., sulfonic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) simulations model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict nucleophilic/electrophilic sites. For example, the sulfinic acid group’s electron-withdrawing effect lowers pyrrole’s aromatic stability, favoring electrophilic substitution at the 3- or 4-positions. Solvent effects (e.g., dielectric constant) and transition-state energy barriers can also be calculated to optimize reaction pathways .

Q. How should researchers address contradictions in reported data on the compound’s acid dissociation constant (pKa)?

Discrepancies in pKa values (~1.5–2.5) arise from solvent polarity and measurement techniques. Methodological solutions include:

Q. What strategies are effective for studying the biological activity of this compound, given its potential as an enzyme inhibitor?

- Enzyme Assays : Test inhibition kinetics (IC) against target enzymes (e.g., tyrosine phosphatases) using fluorogenic substrates.

- Molecular Docking : Simulate binding interactions with catalytic sites (e.g., hydrogen bonding with sulfinic acid groups).

- Cellular Uptake Studies : Use fluorescent derivatives (e.g., BODIPY-labeled analogs) to track intracellular localization via confocal microscopy .

Q. How can researchers resolve spectral overlaps in NMR data when analyzing derivatives of this compound?

- 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping proton environments.

- Dynamic NMR : Variable-temperature studies (e.g., –40°C to 25°C) resolve slow-exchange protons.

- Isotopic Labeling : N or S-labeled compounds simplify signal assignment .

Methodological Guidance

3.1 Designing experiments to probe the compound’s role in catalytic cycles (e.g., as a ligand in transition-metal complexes):

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor reaction intermediates.

- X-ray Absorption Spectroscopy (XAS) : Analyze metal-sulfur coordination geometry.

- EPR Spectroscopy : Detect paramagnetic species in redox-active systems .

3.2 Validating synthetic intermediates in multi-step syntheses:

- In-Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress.

- High-Resolution Mass Spectrometry (HRMS) : Confirms intermediate masses with <5 ppm error.

- Crystallography : Single-crystal X-ray structures unambiguously assign stereochemistry .

Data Analysis and Interpretation

4.1 Addressing inconsistent results in sulfinic acid group reactivity studies:

- Statistical Analysis : Apply ANOVA to assess variability across experimental batches.

- Controlled Replicates : Use internal standards (e.g., deuterated analogs) to normalize instrument responses.

- Meta-Analysis : Compare datasets across literature to identify systematic biases (e.g., solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.